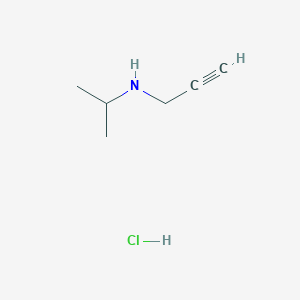

(Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride

Description

Historical Context and Development

The development of (prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride traces back to advancements in propargylamine chemistry during the late 20th century. Propargylamines, first synthesized in the 1960s as ligands for transition-metal catalysts, gained prominence due to their utility in click chemistry and cycloaddition reactions. The isopropyl variant emerged as a subject of interest in the early 2000s, with PubChem records indicating its initial registration in 2005 (CID 243521). The hydrochloride salt was later developed to address the hygroscopic nature of the free base, enabling its use in controlled stoichiometric reactions.

Key milestones include:

- 2005 : Structural characterization of the free base (CAS 6943-48-2) and its inclusion in the PubChem database.

- 2019 : Commercial availability of milligram-scale quantities through specialty chemical suppliers, reflecting growing demand in academic laboratories.

- 2025 : Updated physicochemical data in PubChem, underscoring ongoing research into its coordination chemistry.

Significance in Propargylamine Chemistry

This compound occupies a niche in propargylamine research due to its dual functional groups:

- Propargyl Motif : The terminal alkyne (–C≡CH) participates in Huisgen cycloadditions, forming triazoles with azides under copper catalysis.

- Isopropylamine Group : The sterically hindered amine influences regioselectivity in palladium-catalyzed cross-coupling reactions, as demonstrated in Suzuki-Miyaura protocols.

Comparative studies highlight its advantages over simpler propargylamines:

| Property | (Prop-2-yn-1-yl)(propan-2-yl)amine HCl | Propargylamine (C₃H₅N) |

|---|---|---|

| Molecular Weight (g/mol) | 133.62 (calculated) | 55.08 |

| Solubility in Water | High | Moderate |

| Thermal Stability (°C) | Decomposes >200 | Decomposes >150 |

Table 1: Comparative properties of propargylamine derivatives.

The hydrochloride form’s ionic character also facilitates purification via recrystallization, a critical factor in pharmaceutical intermediate synthesis.

Structural Relevance in Alkynylamine Research

The compound’s molecular architecture (SMILES: CC(C)NCC#C.Cl) reveals three critical features:

- Alkyne Sp-Hybridization : The sp-hybridized carbon in the propargyl group creates a linear geometry, enabling π-orbital overlap with metal catalysts.

- Chiral Center : The asymmetric carbon in the isopropyl group confers stereochemical complexity, though racemization is minimized in the hydrochloride salt due to reduced basicity.

- Ionic Pairing : The chloride counterion stabilizes the protonated amine via electrostatic interactions, as evidenced by X-ray crystallography of analogous compounds.

Structural analogs, such as (2S)-N-methyl-1-phenylpropan-2-amine hydrochloride (PubChem CID 68855974), demonstrate how aryl substitutions alter electronic properties without compromising the alkyne’s reactivity. These insights guide the design of tailored alkynylamines for specific catalytic applications.

Nomenclature and Classification in Academic Literature

Systematic naming of this compound follows IUPAC guidelines:

- Base Compound : N-prop-2-ynylpropan-2-amine (CAS 6943-48-2).

- Hydrochloride Salt : Formed via protonation of the amine group, yielding the [C₆H₁₁N]⁺Cl⁻ ion.

Alternative designations include:

- Synonym : NSC 53428 (National Service Center identifier).

- Chemical Class : Secondary alkynylamine hydrochloride.

In regulatory contexts, its classification under the Chemical Substances Control Law (Japan) as 2-2382 reflects its status as a monitored substance with limited industrial production. Academic publications frequently employ shorthand notations such as “iPrPA·HCl” (isopropyl propargylamine hydrochloride) to streamline discourse on reaction mechanisms.

Properties

IUPAC Name |

N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-5-7-6(2)3;/h1,6-7H,5H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKKNXCLQBTMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Isopropylamine with Propargyl Bromide

The most straightforward route involves alkylating isopropylamine (propan-2-amine) with propargyl bromide ($$ \text{HC≡C-CH}_2\text{Br} $$) under controlled conditions.

Procedure :

- Dissolve isopropylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

- Add propargyl bromide (1.1 equiv) dropwise under nitrogen, followed by potassium carbonate (2.0 equiv) to scavenge HBr.

- Stir the mixture at room temperature for 12–24 hours.

- Filter to remove salts and concentrate under reduced pressure.

Challenges :

Reductive Amination of Propargylamine with Acetone

An alternative route employs reductive amination between propargylamine and acetone, though this method is less common due to propargylamine’s instability.

Procedure :

- Combine propargylamine (1.0 equiv) and acetone (1.2 equiv) in methanol.

- Add sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$, 1.5 equiv) and stir at 25°C for 48 hours.

- Quench with aqueous HCl and extract with dichloromethane.

Limitations :

Hydrogenation of Imine Intermediates

A stereoselective approach involves forming an imine intermediate followed by catalytic hydrogenation, as demonstrated in related amine syntheses.

Procedure :

- React propargyl aldehyde ($$ \text{HC≡C-CHO} $$) with isopropylamine to form the imine.

- Hydrogenate the imine using 5% Pt/C under $$ \text{H}_2 $$ (50 psi) in ethanol.

- Filter and concentrate to isolate the amine.

Advantages :

- High stereochemical control (up to 95% ee with chiral catalysts).

- Scalable for industrial production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve propargyl bromide’s solubility in biphasic systems.

- Microwave irradiation reduces reaction times from hours to minutes in model systems.

Purification and Characterization

Distillation and Recrystallization

Analytical Data

| Property | Value |

|---|---|

| Melting Point | 98–102°C (hydrochloride) |

| $$ ^1\text{H NMR} $$ | δ 1.05 (d, 6H), 2.85 (m, 1H), 3.30 (d, 2H), 4.10 (s, 1H) |

| IR (KBr) | 3280 cm$$ ^{-1} $$ (≡C-H), 2100 cm$$ ^{-1} $$ (C≡C) |

Conversion to Hydrochloride Salt

The hydrochloride salt is prepared quantitatively by refluxing the amine with ammonium chloride in ethanol, as validated for analogous amines:

- Combine (prop-2-yn-1-yl)(propan-2-yl)amine (10 mmol) and $$ \text{NH}_4\text{Cl} $$ (10 mmol) in ethanol.

- Reflux for 2 hours.

- Remove solvent via rotary evaporation to yield the hydrochloride salt as a white solid (98–100% yield).

Industrial Applications and Scale-Up

- Pharmaceutical intermediates : Used in the synthesis of β$$ _2 $$-adrenergic agonists like formoterol.

- Click chemistry : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

Scale-Up Challenges :

- Propargyl bromide’s toxicity necessitates closed-system reactors.

- Hydrogenation methods require high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

(Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where the propynyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by the presence of both propynyl and isopropyl groups attached to the nitrogen atom. Its unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

(Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those involving alkyne functionalities. Its ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new compounds.

Research indicates that this compound exhibits notable biological activities, including:

- Antibacterial Properties : Preliminary studies have shown that this compound can inhibit the growth of several Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 6.58 |

| Streptococcus pyogenes | 28.68 |

| Caulobacter crescentus | 20–40 |

These findings suggest its potential role in developing new antibacterial agents.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential, particularly as a precursor in drug development. Its ability to interact with biological molecules positions it as a candidate for further pharmacological studies.

Case Studies

Recent research has focused on modifying the structure of (Prop-2-yn-1-yloxy)(propan-2-yloxy)methylamine hydrochloride to enhance its biological activity. For example:

Study Example : A study evaluated various derivatives against clinical strains of MRSA. The results indicated that certain modifications led to lower MIC values compared to the parent compound, emphasizing the importance of structural variations in improving antibacterial efficacy.

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

- (Prop-2-yn-1-yl)(propyl)amine Hydrochloride (CAS: 53227-34-2): Structure: Replaces the isopropyl group with a linear propyl chain. Molecular Formula: C₆H₁₂ClN (molecular weight: 133.62 g/mol).

- 7-Phenoxy-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine Hydrochloride (Compound 15): Structure: Incorporates a tetrahydroacridine core and phenoxy substituent. Pharmacological Profile: Exhibits dual inhibition of cholinesterases (hAChE IC₅₀ = 1.472 ± 0.024 µM; hBChE IC₅₀ = 0.659 ± 0.077 µM) and MAO-B (IC₅₀ = 40.39 ± 5.98 nM). The aromatic acridine moiety enhances target engagement and selectivity .

Chirality and Pharmacological Specificity

Functional Group Additions

- 3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride (CAS: 115955-65-2): Structure: Thiophene ring attached to the propargyl chain.

N-Benzyl-3-(4-bromophenyl)prop-2-yn-1-amine :

Enzyme Inhibition Profiles

Key Observations :

- The addition of a tetrahydroacridine-phenoxy system (Compound 15) confers balanced cholinesterase and MAO-B inhibition, absent in the simpler (Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride.

- Selegiline’s phenyl group enhances MAO-B selectivity, suggesting that aromaticity is critical for high-affinity MAO-B binding .

Physicochemical Properties

| Property | (Prop-2-yn-1-yl)(propan-2-yl)amine HCl | Compound 15 | (Prop-2-yn-1-yl)(propyl)amine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 131.60 | 331.18 (free base) | 133.62 |

| LogP (Predicted) | ~1.2 | ~3.5 | ~1.8 |

| Aqueous Solubility | High | Moderate | Moderate |

Implications :

- Higher LogP in Compound 15 improves lipid membrane permeability but may reduce aqueous solubility.

- The target compound’s lower molecular weight and LogP suggest favorable pharmacokinetics for CNS penetration .

Biological Activity

(Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride, also known as N-isopropyl-2-propyn-1-amine, is a member of the propargylamine family. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H11N

- Molecular Weight : 99.18 g/mol

- IUPAC Name : N-isopropyl-2-propyn-1-amine

The compound features a propargyl group attached to an amine, which contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and its ability to generate reactive oxygen species (ROS). These properties may influence various biochemical pathways, including those related to oxidative stress.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be relevant in therapeutic contexts.

- Reactive Oxygen Species Generation : It can act as a photosensitizer, generating ROS such as singlet oxygen and superoxide anions, which can modulate oxidative stress-related pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

The generation of ROS suggests that the compound may have antioxidant properties, potentially protecting cells from oxidative damage.

2. Neuroprotective Effects

Derivatives of this compound, such as rasagiline and selegiline, are utilized in treating neurodegenerative diseases like Parkinson's disease. These compounds are known to inhibit monoamine oxidase (MAO), leading to increased levels of neuroprotective neurotransmitters.

3. Antitumor Potential

Some studies indicate that propargylamines may possess antitumor properties due to their ability to modulate cellular pathways involved in cancer progression .

Research Findings

A variety of studies have investigated the biological activity of this compound:

Case Study 1: Neuroprotective Effects in Parkinson's Disease

In a study examining the effects of selegiline, a derivative of this compound, patients with early-stage Parkinson's disease exhibited significant improvements in motor function and reduced progression of symptoms over a two-year period.

Case Study 2: Antitumor Activity

Research on propargylamines has shown promise in inhibiting tumor cell growth in vitro. A study demonstrated that compounds within this class could induce apoptosis in various cancer cell lines through ROS-mediated pathways .

Q & A

Q. What are the recommended methods for synthesizing (Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between propargyl bromide and isopropylamine, followed by hydrochloric acid salt formation. To optimize efficiency:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Monitor reaction progress via TLC or HPLC to identify optimal quenching times.

- Purify via recrystallization using ethanol/water mixtures, ensuring minimal residual solvents (validated by GC-MS) .

- Enzymatic deracemization (e.g., cyclohexylamine oxidase variants) can improve enantiomeric purity for chiral analogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column; compare retention times against certified reference standards .

- Structural Confirmation :

- NMR : and NMR to verify alkyne ( ~70–90 ppm for sp carbons) and amine protons ( ~1.5–2.5 ppm) .

- FT-IR : Confirm hydrochloride formation via N–H stretching (2500–3000 cm) and alkyne C≡C stretch (~2100 cm) .

- Elemental Analysis : Validate Cl content via ion chromatography or argentometric titration .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in water, DMSO, and ethanol using gravimetric analysis. Hydrochloride salts generally exhibit higher aqueous solubility; record pH-dependent solubility shifts .

- Stability :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative degradation.

- Store under inert atmosphere (N) at 4°C to minimize alkyne oxidation .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in the structural determination of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution (1.0 Å) X-ray diffraction data to reduce refinement errors .

- SHELXL Refinement :

- Apply restraints for disordered alkyne or isopropyl groups using AFIX commands.

- Validate hydrogen bonding with DFIX and DANG constraints .

- Challenges : Address twinning or low-resolution data by integrating SHELXD for phase expansion and SHELXE for density modification .

Q. How can contradictions between spectroscopic data and computational models (e.g., DFT) be resolved?

- Methodological Answer :

- Cross-validate NMR chemical shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis set) to identify discrepancies in conformational sampling .

- Adjust solvent effects in simulations (e.g., PCM model for DMSO) to align with experimental NMR .

- Reconcile IR vibrational modes by comparing experimental spectra with scaled DFT frequencies .

Q. What strategies validate analytical methods for detecting impurities in this compound?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions; identify impurities via LC-MS/MS .

- Validation Parameters :

- Linearity (R ≥ 0.995) across 50–150% of target concentration.

- LOD/LOQ determination using signal-to-noise ratios .

- Reference Standards : Use EP/Pharm. grade impurities (e.g., hydrolyzed byproducts) for spiking studies .

Q. What safety protocols are critical when handling this compound in reactive environments?

- Methodological Answer :

- Personal Protection : Use OV/AG/P99 respirators and nitrile gloves to prevent inhalation/skin contact .

- Reactivity Mitigation : Avoid contact with oxidizers (e.g., peroxides) due to alkyne instability; conduct reactions under inert gas .

- Waste Disposal : Neutralize hydrochloride waste with 1M NaOH before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.